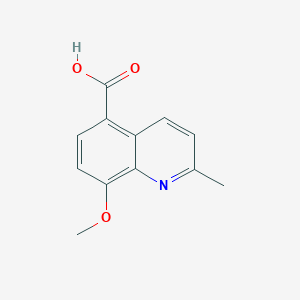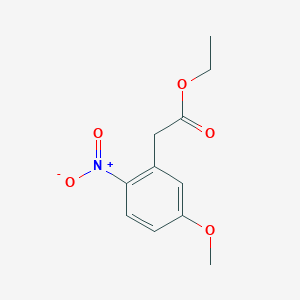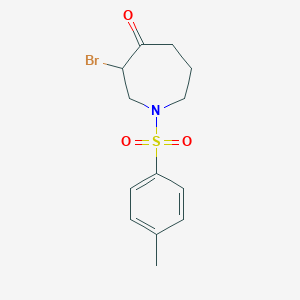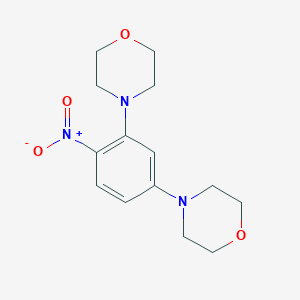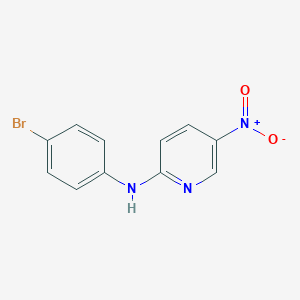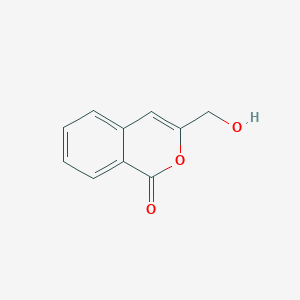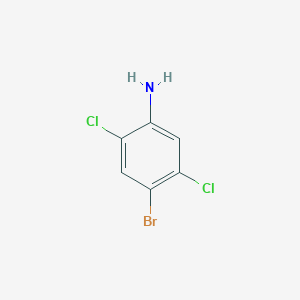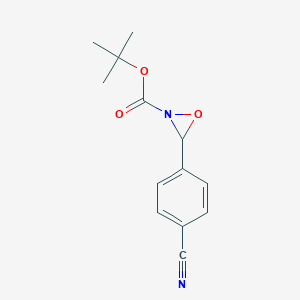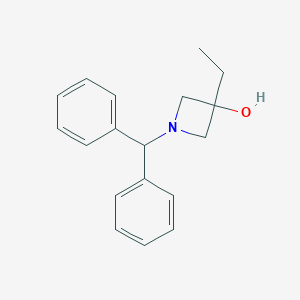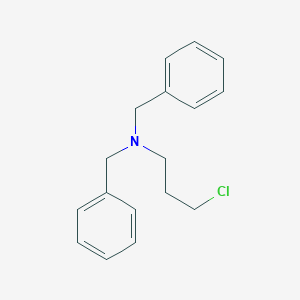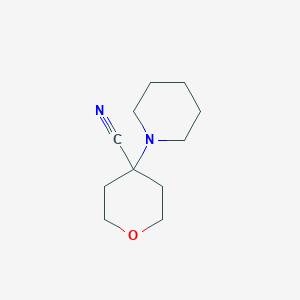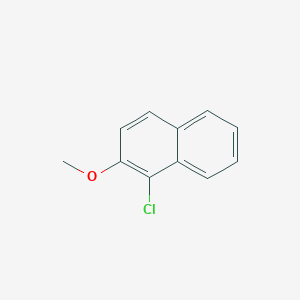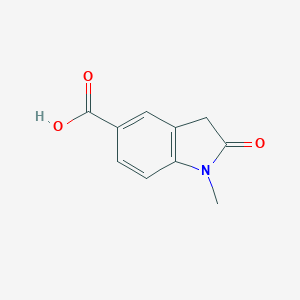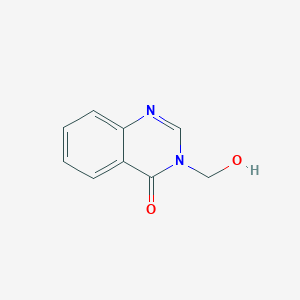
3-(Hydroxymethyl)-4(3H)-quinazolinone
Vue d'ensemble
Description
3-(Hydroxymethyl)-4(3H)-quinazolinone, also known as QM, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound has a unique structure that makes it a promising candidate for the treatment of various diseases.
Applications De Recherche Scientifique
Synthesis Techniques : Advances in the synthesis of 4(3H)-quinazolinones have been notable. Innovative routes and strategies have been developed for the efficient synthesis of these compounds. These methods are crucial for creating compounds with diverse biological activities, including antimalarial, antitumor, anticonvulsant, and antimicrobial properties (He, Li, Chen, & Wu, 2014).
Antioxidant Properties : The antioxidant properties of quinazolinone derivatives have been a subject of research. Studies have shown that specific structural modifications at the quinazolinone scaffold can significantly enhance antioxidant activities. These findings are pivotal in understanding the structure-activity relationships and developing quinazolinone-based antioxidants (Mravljak, Slavec, Hrast, & Sova, 2021).
Biological and Therapeutic Applications
3-(Hydroxymethyl)-4(3H)-quinazolinone and its derivatives exhibit a wide range of biological activities, making them significant in various therapeutic areas.
Anticancer Activities : The synthesis and characterization of quinazolinone-derived Schiff base complexes have been extensively studied. These complexes have shown significant in vitro anticancer activity against human cancer cell lines. Such studies underscore the potential of quinazolinone derivatives as effective anticancer agents (Ashok et al., 2020).
Bioimaging Applications : Quinazolinone derivatives have been recognized for their luminescent properties. These derivatives are considered promising candidates for fluorescent probes, biological imaging reagents, and luminescent materials. Their excellent biocompatibility, low toxicity, and high efficiency make them suitable for bioimaging applications (Xing et al., 2021).
Antibacterial Properties : Quinazolinone derivatives have been identified as promising leads for the development of new antibacterial agents. Their broad spectrum of biological properties, including antibacterial activity, highlights the potential of these compounds in addressing the challenge of drug-resistant bacteria (Gatadi, Lakshmi, & Nanduri, 2019).
Propriétés
IUPAC Name |
3-(hydroxymethyl)quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c12-6-11-5-10-8-4-2-1-3-7(8)9(11)13/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTNOVYBNJTXRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163426 | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-4(3H)-quinazolinone | |
CAS RN |
14663-52-6 | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4(3H)-Quinazolinone, 3-(hydroxymethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



